Benzyl-PEG10-alcohol
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Bio-Research
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their widespread adoption in modern bio-research stems from a unique combination of properties that make them invaluable for connecting biomolecules, drugs, and other functional entities. chempep.com
The primary advantages of PEG linkers include their high water solubility, biocompatibility, and low immunogenicity. chempep.com The ethylene oxide repeats form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments. chempep.com This property is crucial for improving the solubility of hydrophobic drugs and biomolecules. Furthermore, PEG is generally non-toxic and elicits a minimal immune response, making it suitable for in vivo applications. chempep.com
PEG linkers can be categorized as either monodispersed or polydispersed. Polydispersed PEGs have a range of molecular weights, while monodispersed PEGs, like Benzyl-PEG10-alcohol, have a precise and defined molecular weight. This precision is critical for creating homogenous conjugates with consistent properties. chempep.com
The process of attaching PEG chains to molecules, known as PEGylation, can significantly enhance the pharmacokinetic properties of therapeutic agents by increasing their hydrodynamic radius, which in turn reduces renal clearance and prolongs circulation time. chempep.com PEG linkers are integral components in various biomedical applications, including the development of antibody-drug conjugates (ADCs), where they connect the antibody to the cytotoxic payload, and in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). fcad.com
The Unique Architectural Features of this compound for Targeted Applications
This compound is a heterobifunctional linker, meaning it possesses two different reactive ends, allowing for the sequential and controlled conjugation of different molecules. Its unique architecture is defined by three key components: a benzyl (B1604629) group, a ten-unit PEG chain, and a terminal alcohol (hydroxyl group).
The benzyl group serves as a stable and reliable protecting group for one end of the linker. In organic synthesis, benzyl esters are favored as protecting groups for carboxylic acids due to their stability under both acidic and basic conditions. researchgate.net This protecting group can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, to reveal a reactive functional group for subsequent conjugation. researchgate.netwikipedia.org This feature provides synthetic chemists with precise control over the reaction sequence.
The ten-unit polyethylene glycol (PEG10) chain provides a flexible spacer of a defined length. The hydrophilicity of the PEG chain enhances the aqueous solubility of the entire construct, which is particularly beneficial when working with hydrophobic molecules. The specific length of the PEG linker is a critical parameter in applications like PROTACs, as it dictates the distance and orientation between the two ends of the chimera, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. fcad.com
The terminal alcohol (hydroxyl group) is a versatile reactive handle. It can be readily modified to introduce a wide range of other functional groups, such as aldehydes, amines, or carboxylic acids, enabling conjugation to a diverse array of molecules through various chemical reactions. wikipedia.org
These architectural features make this compound particularly well-suited for applications requiring precise control over molecular assembly, such as in the synthesis of PROTACs, where it facilitates the connection of a target protein-binding ligand and an E3 ligase-recruiting ligand. medchemexpress.com
Evolution of Benzyl-PEGylated Constructs in Academic Research
The use of polyethylene glycol in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation half-life and reduce their immunogenicity. chempep.com The 1990s saw the advent of monodisperse PEG linkers with defined molecular weights and terminal functionalities, which allowed for more precise and reproducible bioconjugation strategies. chempep.com
The incorporation of protecting groups, such as the benzyl group, represented a significant advancement in the synthetic utility of PEG linkers. The development of benzyl-protected PEG derivatives provided a robust method for controlling the reactivity of one terminus of the PEG chain while the other was being modified or conjugated. This strategy was formulated as an alternative to other protecting groups, like the allyl group, which required the use of a non-soluble palladium catalyst for deprotection. researchgate.net
Benzyl-protected PEG linkers have become integral in solid-phase synthesis, a technique where molecules are built upon a solid support. This methodology allows for the efficient synthesis and purification of complex molecules like peptides and oligonucleotides. In this context, a benzyl-protected PEG linker can be attached to the solid support, and the terminal reactive group can be used to initiate the synthesis.
The evolution of these constructs has been driven by the increasing demand for more sophisticated bioconjugates with precisely controlled architectures. The ability to dictate the length of the PEG chain, combined with the versatility of the benzyl protecting group, has made Benzyl-PEGylated constructs valuable tools in the development of targeted therapeutics and advanced functional materials.
Scope and Significance of this compound in Contemporary Research Paradigms
In contemporary research, this compound has found a prominent role, most notably in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.
This compound is frequently used as a component of the linker in PROTACs. medchemexpress.com Its defined length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The hydrophilic nature of the PEG10 chain also helps to improve the solubility and cell permeability of the PROTAC molecule.
Beyond PROTACs, the architectural features of this compound lend themselves to other advanced applications. In materials science, it can be used for the surface modification of nanoparticles and other materials. The benzyl group can be used to anchor the molecule to a surface, while the terminal alcohol can be functionalized to introduce specific properties, such as biocompatibility or targeting moieties. This is particularly relevant in the development of drug delivery systems, where PEGylated surfaces can help to reduce non-specific protein adsorption and prolong circulation times.
Furthermore, the principles of using benzyl-protected PEG linkers are being applied in the development of self-assembling materials and hydrogels for tissue engineering and drug delivery applications. The precise control over molecular architecture afforded by these linkers is essential for creating materials with well-defined structures and functions.
The continued exploration of this compound and related constructs is expected to lead to further innovations in targeted therapeutics, diagnostics, and advanced materials.
Compound Information
| Compound Name |
| This compound |
| Polyethylene Glycol |
| Benzyl chloride |
| Benzaldehyde |
| Phenylmagnesium bromide |
| Formaldehyde |
| Benzoic acid |
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₄₈O₁₁ | |
| Molecular Weight | 548.66 g/mol | |
| Appearance | Colorless to pale yellow liquid | General knowledge |
| Boiling Point (Predicted) | 604.1 ± 50.0 °C at 760 mmHg | |
| Density (Predicted) | 1.103 ± 0.06 g/cm³ | |
| Purity | ≥95% |
Research Findings on the Application of Benzyl-PEGylated Constructs
| Application Area | Key Findings | Significance | Source |
|---|---|---|---|
| PROTACs | The linker length and composition, often incorporating PEG units, are critical for the formation and stability of the ternary complex, directly impacting degradation efficiency. | Enables the rational design of potent and selective protein degraders for therapeutic purposes. | fcad.com |
| Solid-Phase Synthesis | Benzyl-protected PEG linkers provide a stable anchor to the solid support, allowing for the controlled, stepwise synthesis of peptides and other oligomers. | Facilitates the efficient and high-purity synthesis of complex biomolecules. | researchgate.net |
| Nanoparticle Functionalization | PEGylation of nanoparticles, which can be achieved using linkers like this compound, reduces non-specific protein binding and prolongs circulation time in vivo. | Improves the performance and safety of nanoparticle-based drug delivery systems and diagnostics. | General knowledge |
| Drug Delivery | The hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of conjugated drugs. | Overcomes challenges associated with poor drug solubility and rapid clearance, leading to more effective therapies. | chempep.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOUPLWGFLDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732310 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908258-44-6 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Derivatization of Benzyl Peg10 Alcohol
Strategies for the Synthesis of Benzyl-PEG-alcohol Derivatives
The chemical versatility of Benzyl-PEG10-alcohol stems from the distinct reactivity of its two termini. The hydroxyl group is a primary site for modification, while the benzyl (B1604629) group can also serve as a precursor for other functionalities.
The terminal primary alcohol (-CH₂OH) is a key site for chemical modification, allowing for its conversion into numerous other functional groups. solubilityofthings.com These interconversions are fundamental for elaborating the structure of this compound for specific applications.
One common strategy involves converting the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a variety of nucleophiles. vanderbilt.edu This two-step process allows for the introduction of halides, azides, nitriles, and other moieties. vanderbilt.edu Direct conversion of the alcohol to an alkyl halide is also achievable using standard reagents; for instance, thionyl chloride (SOCl₂) can be used to produce an alkyl chloride, while phosphorus tribromide (PBr₃) yields an alkyl bromide. fiveable.me
Furthermore, the primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further oxidized to a carboxylic acid with stronger agents such as potassium permanganate (B83412) (KMnO₄). solubilityofthings.com Conversely, related carbonyl compounds can be reduced back to alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com
The benzyl group of this compound contains a benzylic alcohol functionality that can be converted into a benzyl azide (B81097). This transformation is particularly valuable for applications in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition.
An efficient one-pot synthesis for converting dendritic benzyl alcohols into their corresponding azides has been developed. koreascience.kr This method involves the mesylation of the benzylic hydroxyl group using methanesulfonyl chloride and triethylamine, followed by an in-situ azidation with sodium azide. koreascience.kr The conversion of the intermediate mesylate to the final azide product is highly efficient. koreascience.kr
An alternative practical procedure for this conversion employs a combination of triphenylphosphine, iodine, and imidazole (B134444) to activate the alcohol, which is then displaced by sodium azide in a solvent like DMSO to yield the benzyl azide. ias.ac.in These methods provide a direct pathway to transform the benzyl alcohol terminus into a reactive azide group, ready for subsequent conjugation reactions.
The synthesis of heterobifunctional PEG linkers often involves the desymmetrization of oligo(ethylene glycol)s, where one of the two hydroxyl groups is converted to another functionality. nih.gov Starting with a mono-protected PEG like this compound simplifies this process, as one terminus is already defined. The remaining hydroxyl group can be precisely activated to introduce a wide range of functional groups.
For example, the hydroxyl group can be activated by conversion to a 4-nitrophenyl carbonate, which readily reacts with primary amines to form stable carbamate (B1207046) linkages under mild conditions. nih.gov Alternatively, converting the alcohol to a mesylate creates a versatile precursor that can be used to introduce functionalities such as iodo, amino (-NH₂), or thiol (-SH) groups. nih.gov This strategic introduction of functional groups with orthogonal reactivity is crucial for the design of linkers used in bioconjugation and targeted drug delivery. nih.govbiochempeg.com
Spectroscopic and Chromatographic Characterization in Synthetic Research
The structural integrity and purity of this compound and its derivatives are confirmed through a combination of spectroscopic and chromatographic techniques. NMR and IR spectroscopy are particularly crucial for structural elucidation and functional group identification.
NMR spectroscopy provides detailed information about the molecular structure of this compound and its derivatives.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different parts of the molecule are expected. The five protons of the phenyl ring typically appear as a multiplet in the aromatic region, around δ 7.3-7.4 ppm. rsc.orgstackexchange.com The two benzylic protons (-CH₂-Ph) are expected to produce a singlet at approximately δ 4.67 ppm. rsc.org The ethylene (B1197577) glycol units of the PEG chain generate a large, complex multiplet signal around δ 3.6-3.7 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information. The benzylic carbon is expected around δ 65.17 ppm, while the aromatic carbons appear in the δ 127-141 ppm range. rsc.org The carbons of the PEG backbone typically resonate around δ 70 ppm. nih.gov
When the benzyl alcohol is converted to a benzyl azide, characteristic shifts are observed. The ¹H NMR signal for the benzylic protons shifts upfield to approximately δ 4.35 ppm, and the ¹³C NMR signal for the benzylic carbon shifts to around δ 54.8 ppm. chemspider.com
| Structural Unit | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Phenyl Protons (Ar-H) | ~ 7.3-7.4 (m) rsc.orgstackexchange.com | ~ 127-141 rsc.org |
| Benzylic Protons (Ar-CH₂) | ~ 4.67 (s) rsc.org | ~ 65.2 rsc.org |
| PEG Chain Protons (-OCH₂CH₂O-) | ~ 3.6-3.7 (m) nih.gov | ~ 70.0 nih.gov |
| Benzylic Azide Protons (Ar-CH₂N₃) | ~ 4.35 (s) chemspider.com | ~ 54.8 chemspider.com |
IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound and its derivatives. The spectrum of the parent alcohol is characterized by several key absorption bands.
A prominent, broad absorption band in the region of 3450-3600 cm⁻¹ corresponds to the O-H stretching vibration of the terminal alcohol group. nih.gov The C-H stretching vibrations of the aliphatic PEG chain and the benzylic group are observed around 2880 cm⁻¹. nih.govbas.bg The most intense and characteristic feature of the PEG backbone is the C-O-C (ether) stretching vibration, which appears as a strong band around 1100 cm⁻¹. nih.govbas.bg Aromatic C=C stretching vibrations from the benzyl group are found in the 1450-1600 cm⁻¹ region.
Upon conversion of a terminal alcohol to an azide, a new, highly diagnostic peak appears. The azide functional group (N₃) exhibits a strong and sharp absorption band in the region of 2090-2100 cm⁻¹. koreascience.krchemspider.com The disappearance of the broad O-H band and the appearance of this sharp azide band provide clear evidence of the chemical transformation.
| Functional Group | Vibrational Mode | Characteristic IR Absorption (cm⁻¹) |
| Alcohol (O-H) | Stretching | ~ 3450-3600 (broad) |
| Alkane (C-H) | Stretching | ~ 2880 nih.govbas.bg |
| Ether (C-O-C) | Stretching | ~ 1100 (strong) nih.govbas.bg |
| Aromatic (C=C) | Stretching | ~ 1450-1600 |
| Azide (N₃) | Asymmetric Stretch | ~ 2090-2100 (strong, sharp) koreascience.krchemspider.com |
Mass Spectrometry (MS) for Molecular Weight and Purity Analysis (e.g., FAB-MS, HRMS)
Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing critical information on its molecular weight, purity, and structural integrity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it affords the determination of the compound's exact mass, which can be used to confirm its elemental composition with high accuracy. This confirmation is crucial to verify the successful synthesis and the correct molecular formula of the target molecule.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique suitable for analyzing polar and thermally labile molecules like polyethylene (B3416737) glycol (PEG) derivatives. It allows for the determination of the molecular weight of the intact this compound molecule, helping to confirm that the PEG chain has the correct number of repeating ethylene glycol units.
| Ion Type | m/z Value | Significance | Reference |
|---|---|---|---|
| Molecular Ion [M]+ | 108 | Confirms the mass of the benzyl alcohol portion. | nist.gov |
| Fragment Ion | 107 | Represents loss of one hydrogen atom. | ewai-group.com |
| Quantitative Ion | 79 | A major, stable fragment used for quantification. | ewai-group.com |
| Fragment Ion | 77 | Represents the phenyl cation. | ewai-group.com |
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are fundamental to the synthesis of this compound, serving dual roles in monitoring the progress of chemical reactions and in the purification of the final product.
Thin-Layer Chromatography (TLC) is frequently employed as a rapid and straightforward technique to monitor the consumption of starting materials during synthesis. orgsyn.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can qualitatively assess the formation of the product and the disappearance of reactants.
High-Performance Liquid Chromatography (HPLC) is a more powerful and versatile technique used for both the analysis and purification of this compound. For purification, flash chromatography on a silica gel column is a common method, using a solvent gradient to separate the desired product from impurities and unreacted starting materials. orgsyn.org Analytical HPLC is used to determine the purity of the final compound with high precision. scirp.org The system is typically equipped with a UV detector, as the benzyl group is chromophoric. usp.org Specific stationary phases, such as L7 packing (octylsilane chemically bonded to porous silica), are often used in HPLC columns for the separation of benzyl compounds. usp.org The choice of mobile phase is critical for achieving good separation, and various solvent systems can be employed depending on the polarity of the specific PEG derivative. scirp.org
| Parameter | Description | Example/Reference | |
|---|---|---|---|
| Stationary Phase | The solid support within the column. | Silica Gel, N-(3,5-dinitrobenzoyl)-D-phenylglycine, L7 Packing (C8). | orgsyn.orgscirp.orgusp.org |
| Mobile Phase | The solvent that moves the analyte through the column. | Hexane/Diethyl Ether, Hexane/Isopropanol mixtures. | orgsyn.orgscirp.org |
| Detector | Device used to detect the compound as it elutes. | UV Detector (e.g., at 282 nm). | usp.org |
| Application | The purpose of the chromatographic run. | Reaction monitoring, purification, purity assessment. | orgsyn.orgscirp.org |
Post-Synthetic Modification and Multi-Arm PEG Architectures
Beyond linear structures like this compound, the modification of polyethylene glycol can lead to more complex, multi-arm architectures. Multi-arm PEGs are compounds where multiple PEG chains radiate from a central core molecule. jenkemusa.com These structures are of significant interest in fields such as regenerative medicine and drug delivery, where they can be cross-linked to form hydrogels. jenkemusa.combiochempeg.com The terminal functional groups of these arms, such as the hydroxyl group in a PEG-alcohol, can be further derivatized to create a variety of functional molecules, including multi-arm PEG-benzyl alcohol variants.
Synthesis of Multi-Arm PEG-Benzyl Alcohol Variants (e.g., 4-Arm-PEG-Benzyl alcohol)
The synthesis of multi-arm PEG-benzyl alcohol variants involves the chemical modification of a multi-arm PEG polyol. A common precursor is a 4-arm PEG-OH, which is typically synthesized through the ethoxylation of a pentaerythritol (B129877) core. jenkemusa.com In this structure, four PEG chains, each terminating in a hydroxyl group, are attached to the central pentaerythritol molecule.
To produce 4-Arm-PEG-Benzyl alcohol, the terminal hydroxyl groups of the 4-arm PEG-OH precursor are converted into benzyl ethers. This can be achieved through a Williamson ether synthesis, where the terminal alcohol groups are first deprotonated with a strong base to form alkoxides, which then react with a benzyl halide (e.g., benzyl bromide) to form the final benzyl ether-terminated product. The resulting 4-Arm-PEG-Benzyl alcohol is a versatile molecule used in medical research, nanotechnology, and for creating functional coatings. biochempeg.com The successful synthesis and purity of these multi-arm structures can be confirmed using techniques like NMR spectroscopy and MALDI mass spectrometry. jenkemusa.comgoogle.com
| Compound Name | Core Molecule | Number of Arms | Terminal Group | Reference |
|---|---|---|---|---|
| 4-Arm-PEG-Benzyl alcohol | Pentaerythritol | 4 | -O-CH2-Ph | biochempeg.combiochempeg.comcd-bioparticles.net |
| 3-Arm-PEG-OH (precursor) | Glycerol | 3 | -OH | jenkemusa.com |
| 6-Arm-PEG-OH (precursor) | Dipentaerythritol | 6 | -OH | jenkemusa.com |
| 8-Arm-PEG-OH (precursor) | Hexaglycerol or Tripentaerythritol | 8 | -OH | jenkemusa.com |
Bioconjugation Strategies Employing Benzyl Peg10 Alcohol
General Principles of PEGylation in Biomacromolecular Modification
PEGylation is the covalent attachment of PEG chains to molecules, most notably therapeutic proteins. scielo.brgoogle.com This process imparts several beneficial properties derived from the unique physicochemical nature of PEG. chempep.cominterchim.com PEG is a highly water-soluble, non-toxic, and biocompatible polymer that is not typically immunogenic. europeanpharmaceuticalreview.comconicet.gov.ar When conjugated to a biomacromolecule, the PEG chain creates a hydrophilic cloud or hydration shell around it. chempep.comeuropeanpharmaceuticalreview.com
This steric shielding has profound effects:
Reduced Immunogenicity and Antigenicity : The PEG layer can mask epitopes on the protein surface, preventing recognition by the immune system. creativepegworks.comresearchgate.net
Increased Hydrodynamic Size : The apparent size of the conjugate is significantly increased, which drastically reduces its clearance rate through renal filtration. researchgate.netgoogle.com This leads to a prolonged circulation half-life in the body. mdpi.comnih.gov
Enhanced Solubility and Stability : PEGylation can improve the solubility of hydrophobic proteins and protect them from proteolytic degradation by sterically hindering the approach of enzymes. scielo.brinterchim.comfrontiersin.org
Altered Biodistribution : The changes in physicochemical properties can modify how the therapeutic molecule is distributed throughout the body. researchgate.net
The selection of PEG chain length, such as the 10-unit chain in Benzyl-PEG10-alcohol, allows for fine-tuning of these properties to achieve a desired therapeutic profile. chempep.comnih.gov
Site-Specific Conjugation Approaches with this compound
Site-specific PEGylation is crucial for preserving the biological activity of a protein by avoiding modification of residues within its active or binding sites. nih.govnih.gov this compound is an ideal starting material for such strategies because its terminal alcohol can be chemically converted into a specific reactive group, allowing for targeted conjugation to particular amino acid side chains.
The primary amino groups of lysine (B10760008) residues and the N-terminus of a protein are common targets for PEGylation due to their abundance and high nucleophilicity. mdpi.comnih.gov To utilize this compound for amine modification, its terminal hydroxyl group must first be activated.
Two common activation strategies include:
Conversion to a PEG-Aldehyde : The alcohol can be oxidized to an aldehyde. This PEG-aldehyde derivative can then react selectively with the N-terminal amino group under mildly acidic conditions (pH ~7 or below) via reductive amination. europeanpharmaceuticalreview.comnih.gov This pH control exploits the difference in pKa between the N-terminal α-amino group (pKa ≈ 7.8) and the ε-amino groups of lysine residues (pKa ≈ 10.1), enabling site-specific N-terminal modification. nih.gov
Conversion to an N-Hydroxysuccinimide (NHS) Ester : The terminal alcohol can be converted to a carboxylic acid, which is then activated with N-hydroxysuccinimide to form a PEG-NHS ester. thermofisher.com These esters are highly reactive towards primary amines at a pH of 7-8.5, forming stable amide bonds. scielo.brthermofisher.com This method typically modifies multiple accessible lysine residues, a strategy known as random PEGylation, but can be controlled to some extent by reaction conditions. chempep.com
These multi-step approaches, starting with this compound, provide a controlled pathway to producing amine-PEGylated proteins.
Cysteine residues are excellent targets for site-specific modification because they are relatively rare in proteins and their thiol groups have unique reactivity. nih.gov Many proteins lack free cysteines, allowing for the introduction of a single cysteine at a desired location via genetic engineering, which can then be targeted for PEGylation. nih.gov
To conjugate to a thiol group, the terminal alcohol of this compound must be derivatized into a thiol-reactive functional group. Common examples include:
PEG-Maleimide : This is one of the most widely used reagents for cysteine modification. It reacts specifically with thiol groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond. scielo.brgoogle.com
PEG-Iodoacetamide : This group reacts with thiols via nucleophilic substitution. unige.ch
PEG-Vinyl Sulfone : This reagent also reacts with thiols to form a stable thioether linkage and is noted for its stability in aqueous solutions. unige.ch
The synthesis of these derivatives from this compound allows for the precise, covalent attachment of the PEG linker to a specific cysteine residue, minimizing off-target modifications and preserving protein function. scielo.br
The carboxyl groups of aspartic acid, glutamic acid, and the C-terminus of proteins can also be targeted for PEGylation. frontiersin.org This approach is less common than amine or thiol PEGylation but can be advantageous in certain applications. conicet.gov.ar The reaction typically involves the formation of an amide or ester bond.
To achieve this, the terminal alcohol of this compound is converted to a nucleophilic group, such as:
PEG-Amine : The alcohol can be converted to an amine. This PEG-amine can then be coupled to the protein's carboxyl groups using a carbodiimide (B86325) coupling agent (e.g., DCC or EDC), which activates the carboxyl group to form a stable amide bond. axispharm.com
PEG-Hydrazide : A PEG-hydrazide derivative can react with carboxyl groups after activation or can be used to target the carbohydrate moieties of glycoproteins after an oxidation step. conicet.gov.arnih.gov
This strategy expands the range of possible modification sites on a protein, providing another route to enhance solubility and reduce immunogenicity. frontiersin.org
Methodologies for Quantifying the Extent of Bioconjugation
After performing a PEGylation reaction, it is critical to determine the extent of modification—that is, the average number of PEG chains attached to each protein molecule. canterbury.ac.nz This is a key quality attribute that influences the final properties of the bioconjugate. lcms.cz
A widely used method for quantifying the extent of amine PEGylation is the 2,4,6-trinitrobenzene sulfonic acid (TNBSA) assay. google.comnih.gov This colorimetric method measures the number of primary amino groups remaining on the protein after the conjugation reaction. nih.gov
The principle involves the reaction of TNBSA with primary amines (like those on lysine residues) under alkaline conditions (pH 8.5-9.2). nih.govnih.gov This reaction forms a yellow-colored derivative, trinitrophenyl-amine, which has a strong absorbance that can be measured spectrophotometrically. google.comuminho.pt By comparing the absorbance of the PEGylated protein sample to that of the unmodified protein, one can calculate the percentage of amino groups that have been modified by the PEG linker. nih.govnih.gov The degree of PEGylation is then inferred from the reduction in free amines.
| Enzyme | PEGylation Status | Free Amine Groups (Relative %) | Modified Amine Groups (%) |
|---|---|---|---|
| Lipase TL | Native (Unmodified) | 100% | 0% |
| Lipase TL | PEGylated | 41% | 59% |
| Cutinase | Native (Unmodified) | 100% | 0% |
| Cutinase | PEGylated | 22% | 78% |
| Lipase CALB | Native (Unmodified) | 100% | 0% |
| Lipase CALB | PEGylated | 0% | 100% |
Impact of Benzyl-PEGylation on Protein Stability and Activity
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their stability, solubility, and pharmacokinetic profiles. The use of a heterobifunctional linker like this compound, which combines a moderately hydrophobic benzyl (B1604629) group with a hydrophilic PEG chain, offers specific advantages in modulating protein characteristics. This section explores the multifaceted impact of Benzyl-PEGylation on protein stability and function, with a focus on aggregation prevention and the preservation of enzymatic activity.
Protein aggregation is a significant challenge in the development of biotherapeutics, often triggered by environmental stresses that lead to the exposure of hydrophobic regions and subsequent intermolecular association. rsc.orgcreative-proteomics.com Benzyl-PEGylation can effectively counteract these processes through several mechanisms.
The covalent attachment of PEG chains provides a physical barrier, or "shield," that sterically hinders protein-protein interactions. plos.orgresearchgate.net This is particularly effective in preventing aggregation induced by agents like benzyl alcohol, which is a common preservative in pharmaceutical formulations known to promote aggregation by binding to hydrophobic protein surfaces. rsc.orgnih.gov The hydrophilic PEG chain creates a hydrated layer around the protein, masking hydrophobic patches that might otherwise become exposed and lead to aggregation. plos.orgrsc.org
Research on the model protein α-chymotrypsinogen demonstrated that PEGylation is highly effective at preventing aggregation induced by 0.9% benzyl alcohol. nih.govnih.gov In these studies, conjugation with a larger PEG molecule (5000 Da) completely inhibited the formation of insoluble aggregates, while a smaller PEG (700 Da) was largely ineffective. nih.govresearchgate.net This highlights the importance of the PEG chain's size in providing adequate steric shielding. nih.govnih.gov The protective effect is attributed to the shielding of hydrophobic surface areas, preventing the protein-protein contacts that initiate aggregation. nih.govnih.gov
Table 1: Effect of PEG Molecular Weight on Preventing Benzyl Alcohol-Induced Aggregation of α-Chymotrypsinogen
| Protein Sample | Incubation Conditions | Insoluble Aggregates (%) |
|---|---|---|
| Unmodified α-Chymotrypsinogen | 24h at 45°C | ~2% |
| Unmodified α-Chymotrypsinogen | 24h at 45°C with 0.9% Benzyl Alcohol | 13% |
| PEG700-Conjugated (2-4 PEGs/protein) | 24h at 45°C with 0.9% Benzyl Alcohol | >10% (Ineffective) |
| PEG5000-Conjugated (2-5 PEGs/protein) | 24h at 45°C with 0.9% Benzyl Alcohol | 0% (Complete Prevention) |
Beyond simply masking hydrophobic regions, the conjugated PEG chain acts as a "molecular spacer. nih.govnih.gov" This effect physically increases the distance between protein molecules, reducing the likelihood of the close contacts necessary for aggregation to occur. nih.govacs.org Molecular dynamics simulations have shown that PEG spacers can influence the conformational properties of attached peptides, although the effect is more significant for highly charged peptides than for neutral ones. acs.orgnih.gov By occupying a significant volume around the protein, the PEG chain creates a steric barrier that inhibits the intermolecular associations that lead to the formation of both soluble and insoluble aggregates. nih.gov This molecular spacer effect is a key reason why PEGylation with larger PEG molecules, such as PEG5000, is more effective at preventing aggregation than with smaller ones like PEG700. nih.gov
While PEGylation is beneficial for stability, its impact on enzyme activity must be carefully evaluated. The attachment of a polymer chain can sometimes lead to a loss of function due to steric hindrance near the enzyme's active site or alterations to the protein's conformation. acs.orgfrontiersin.org However, in many cases, activity is largely retained.
Studies on PEGylated lysozyme (B549824) have shown that while higher molecular weight PEGs and greater degrees of PEGylation enhance stability, they can lead to lower residual enzyme activity. nih.gov This decrease is often attributed to a combination of steric hindrance and changes in molecular flexibility. nih.gov For example, a study on T4 Lysozyme conjugated with a 2 kDa PEG showed a statistically significant, yet modest, decrease in activity of about 10% compared to the unmodified enzyme. acs.org Importantly, PEGylation generally does not cause significant changes to the secondary or tertiary structure of the protein. nih.govresearchgate.net Circular dichroism spectra of various PEGylated proteins, including lysozyme and interferon, have shown that the native conformation is preserved post-conjugation. researchgate.netresearchgate.net
Table 2: Relative Enzymatic Activity of Unmodified and PEGylated T4 Lysozyme
| Enzyme | Relative Activity (%) |
|---|---|
| Unmodified T4 Lysozyme | 100% |
| Linear 2kDa PEG-T4 Lysozyme | ~90% |
| Cyclic 2kDa PEG-T4 Lysozyme | ~90% |
The architecture of the attached PEG polymer can also influence the properties of the resulting bioconjugate. acs.orgnih.gov Recent research has begun to explore cyclic PEG architectures as an alternative to the traditional linear chains. nih.govresearchgate.net A key physical difference is that cyclic polymers have a smaller hydrodynamic radius compared to their linear counterparts of the same molecular weight. acs.orgnih.gov
Table 3: Comparison of Thermal Stability (Tm) for Unmodified, Linear PEGylated, and Cyclic PEGylated T4 Lysozyme
| Protein Sample | Melting Temperature (Tm) |
|---|---|
| Unmodified T4 Lysozyme | 56.8 °C |
| Linear 2kDa PEG-T4 Lysozyme Conjugate | 62.6 °C |
| Cyclic 2kDa PEG-T4 Lysozyme Conjugate | 63.2 °C |
Applications of Benzyl Peg10 Alcohol in Advanced Drug Delivery Systems
Role of Benzyl-PEG10-alcohol as an Advanced Linker in Therapeutic Conjugates
Linkers are critical components in drug conjugates, connecting the active therapeutic agent to a targeting moiety, such as an antibody, or to another molecule that modulates its function. The properties of the linker, including its length, flexibility, and solubility, significantly influence the stability, pharmacokinetics, and efficacy of the entire conjugate. wuxiapptec.com this compound, as a discrete PEG (or monodispersed PEG) derivative, offers precise control over these properties. biochempeg.com
Antibody-drug conjugates (ADCs) are a class of targeted therapy designed to deliver highly potent cytotoxic drugs directly to cancer cells. glpbio.com They consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. medchemexpress.commedchemexpress.com The linker's role is to ensure the ADC remains stable in systemic circulation and releases the payload only after reaching the target cell. axispharm.com
Beyond large biologics like antibodies, this compound is also integral to the design of linkers for complex small molecule drugs, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that work by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of two ligands—one for the target protein and one for the E3 ligase—joined by a linker. medchemexpress.com
The linker is not merely a spacer but plays an active role in the PROTAC's function. Its length, rigidity, and composition are critical for allowing the two ends of the molecule to bind to their respective proteins simultaneously and form a stable and productive ternary complex. This compound is used to construct these crucial linkers. glpbio.commedchemexpress.commedchemexpress.com The 10-unit PEG chain provides significant flexibility and hydrophilicity, which can enhance the solubility of the entire PROTAC molecule and facilitate the optimal orientation required for efficient protein degradation.
Polymeric Nanoparticles for Controlled Therapeutic Release
Polymeric nanoparticles are sub-micron sized particles used as carriers to encapsulate drugs, protecting them from premature degradation and controlling their release. A key challenge for systemically administered nanoparticles is their rapid clearance from the bloodstream by the immune system. nih.gov
PEGylation is the process of attaching PEG chains to the surface of nanoparticles and is a gold-standard strategy for improving their in-vivo performance. mdpi.comnih.gov Molecules like this compound are well-suited for this application. The terminal alcohol group provides a reactive handle that can be used to covalently attach the molecule to the nanoparticle surface, while the benzyl (B1604629) group can serve as a protecting group during the synthesis of functionalized polymers. creative-biolabs.comaxispharm.combeilstein-journals.org Once conjugated to a nanoparticle, the PEG chains extend into the surrounding aqueous environment.
This surface modification with hydrophilic PEG chains dramatically increases the nanoparticle's circulation time in the bloodstream. nih.govrsc.org For example, studies on poly(lactic-co-glycolic acid) (PLGA) nanoparticles showed that PEGylated versions remained in circulation far longer than their non-PEGylated counterparts; at 6 hours post-injection, 10% of the PEGylated particles were still in circulation compared to only 0.4% of the non-PEGylated ones. nih.gov This prolonged circulation is a direct result of the "stealth effect."
When conventional nanoparticles are injected into the bloodstream, they are quickly coated by blood proteins called opsonins. openaccesspub.org This process, known as opsonization, marks the nanoparticles as foreign invaders for recognition and engulfment by phagocytic cells of the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. nih.gov This leads to the rapid removal of the nanoparticles from circulation, preventing them from reaching their intended target.
PEGylation creates a "stealth" effect that helps nanoparticles evade this fate. mdpi.comacs.org The PEG10 chains from molecules like this compound, when grafted onto a nanoparticle surface, form a dense, flexible, and highly hydrated layer. nih.govopenaccesspub.org This hydrophilic cloud acts as a physical, steric barrier that prevents opsonins from adsorbing onto the nanoparticle surface. nih.govmdpi.com By inhibiting opsonization, PEGylated nanoparticles are not recognized by macrophages and other phagocytic cells, thus attenuating phagocytosis. openaccesspub.orgacs.org This allows them to remain in circulation for significantly longer periods, increasing the probability that they will reach the desired site of action, such as a tumor. nih.govrsc.org The conformation of the PEG chains—either in a "mushroom" or denser "brush" regime—is a critical factor in determining the effectiveness of this stealth shielding. rsc.orgacs.org
The prolonged systemic circulation endowed by PEGylation is a prerequisite for nanoparticles to take advantage of a passive tumor targeting mechanism known as the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.netdiva-portal.org Solid tumors often exhibit unique physiological characteristics, including a disorganized and leaky blood vessel network and inadequate lymphatic drainage. diva-portal.orgmdpi.com
The "enhanced permeability" refers to the fact that the gaps between the endothelial cells lining tumor blood vessels are larger than those in healthy tissues, allowing nanoparticles (typically up to 400 nm in size) to extravasate, or leak out, from the bloodstream into the tumor tissue. nih.govmdpi.com The "enhanced retention" aspect is due to the poor lymphatic drainage within the tumor, which means that once the nanoparticles have entered the tumor interstitium, they are cleared away much more slowly than they would be from normal tissues. diva-portal.org
By providing the necessary "stealth" properties to avoid rapid clearance by the MPS, the PEG10 chains from linkers like this compound ensure the nanoparticles circulate long enough to accumulate preferentially in the tumor via the EPR effect. nih.govmdpi.com This passive accumulation increases the concentration of the encapsulated therapeutic agent at the tumor site, enhancing its efficacy while minimizing exposure and potential toxicity to healthy tissues. rsc.org
Table of Mentioned Compounds
| Compound Name | Role/Context |
| This compound | Primary subject; linker for ADCs and PROTACs, nanoparticle surface modifier. |
| Poly(lactic-co-glycolic acid) (PLGA) | A common polymer used to formulate nanoparticles. |
| PROTACs | Proteolysis Targeting Chimeras; a class of small molecule drugs. |
| Opsonins | Blood proteins that mark foreign particles for immune clearance. |
Interactive Data Table: Impact of PEG Linker Length on Conjugate Properties
The following table summarizes research findings on how PEG chain length can influence the properties of therapeutic conjugates, illustrating the principles behind using specific length linkers like PEG10.
| Conjugate System | PEG Linker Size | Observed Effect on Property | Reference |
| ZHER2-Affibody-MMAE | 10 kDa | 11.2-fold increase in circulation half-life compared to no PEG. | nih.gov |
| ZHER2-Affibody-MMAE | 10 kDa | 22-fold reduction in in-vitro cytotoxicity compared to no PEG. | nih.gov |
| Polymeric Nanoparticles | 1 kDa to 60 kDa | Elimination half-life increased proportionally with PEG molecular weight. | nih.gov |
| Polymeric Nanoparticles | 20 kDa (11 nm) | Showed the best tumor-to-background ratio in a mouse model. | nih.gov |
Benzyl-PEGylated Micelles for Drug Encapsulation and Delivery
Polymeric micelles have emerged as promising nanocarriers for hydrophobic drugs, addressing challenges such as poor aqueous solubility. scholaris.ca These self-assembling structures consist of a hydrophobic core, which encapsulates the drug, and a hydrophilic shell that interfaces with the aqueous environment. acs.org The incorporation of PEG, a process known as PEGylation, into these micelles offers several advantages, including improved stability and prolonged circulation times in the bloodstream. nih.govnih.gov
The benzyl group within this compound contributes to the hydrophobic core of the micelle, enhancing its capacity to load hydrophobic drugs through mechanisms like π-π stacking interactions. acs.org Research on related PEG-poly(amino acid) copolymers has shown that the composition and length of the hydrophobic and hydrophilic blocks are critical determinants of micelle formation and stability. acs.org For instance, studies on PEG-poly(β-benzyl L-aspartate) block copolymer micelles for camptothecin (B557342) delivery demonstrated that the balance between the PEG and the polyaspartate chain lengths significantly influenced drug incorporation efficiency and micelle stability. tandfonline.com
| Copolymer Code (PEG-Aspartate Units) | Benzyl Esterification (%) | Relative Camptothecin Incorporation | Micelle Stability |
| 5-27 Bz-69 | 69 | High | High |
| 12-50 Bz-63 | 63 | Lower | Lower |
| 12-26 Bz-64 | 64 | Lower | Lower |
| 5-52 Bz-67 | 67 | Lower | Higher |
| Data adapted from Opanasopit et al. tandfonline.com |
The data illustrates that a specific balance, as seen in the 5-27 Bz-69 copolymer, leads to optimal drug loading and stability, highlighting the importance of precise polymer design in creating effective drug-loaded micelles. tandfonline.com
Magnetic Nanoparticle Functionalization for Targeted Delivery
Magnetic nanoparticles (MNPs) represent a powerful tool for targeted drug delivery, enabling the guidance of therapeutic agents to specific sites within the body through the application of an external magnetic field. mdpi.comwipo.int Functionalizing the surface of these nanoparticles is crucial to prevent aggregation, enhance biocompatibility, and allow for the attachment of drugs and targeting ligands. mdpi.com
PEGylation of MNPs is a widely adopted strategy to improve their in vivo performance. researchgate.netnih.gov The hydrophilic PEG chains form a protective layer that shields the nanoparticles from opsonization and clearance by the reticuloendothelial system, thereby extending their circulation time. nih.gov this compound can be utilized in the surface modification of MNPs, where the alcohol group provides a point of attachment for further conjugation. While direct studies on this compound for MNP functionalization are not extensively documented, the principles of PEGylating MNPs are well-established. For example, doxorubicin-loaded MNPs functionalized with oleic acid and OA-PEG have demonstrated sustained drug release and enhanced antiproliferative effects in cancer cell lines. nih.gov The hydrodynamic diameter and the iron-oxide core size are critical parameters influencing the magnetic resonance imaging (MRI) contrast properties and circulation times of these nanoparticles. researchgate.netnih.gov
| Property | Value | Reference |
| Mean Hydrodynamic Diameter | 184 nm | nih.gov |
| Iron-Oxide Core Size | ~8 nm | nih.gov |
| In Vivo Circulation (30% relative concentration) | 50 min post-injection | nih.gov |
| Data from a study on doxorubicin-loaded MNPs. nih.gov |
Gene Delivery Platforms Utilizing this compound Conjugates
The delivery of genetic material, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense therapeutic promise. However, the effective delivery of these nucleic acids to their target cells remains a significant challenge. nih.govfrontiersin.org PEGylated polymer nanoparticles have emerged as a leading platform for gene delivery, offering protection to the genetic cargo and facilitating its journey to the cellular interior. researchgate.net
PEGylated Polymer Nanoparticles for siRNA and mRNA Delivery
The protein PEG10, a retrotransposon-derived protein, has been identified as a natural vehicle for mRNA transport. mit.edunih.govnih.gov It encapsulates its own mRNA into virus-like particles for intercellular delivery. mit.edunih.gov Researchers have engineered this system, termed Selective Endogenous eNcapsidation for cellular Delivery (SEND), to package and deliver specific RNA cargoes. nih.govnih.gov By flanking a gene of interest with the untranslated regions of the Peg10 gene, the PEG10 protein can be programmed to package this new mRNA. nih.gov This innovative approach leverages an endogenous cellular mechanism for targeted RNA delivery. mit.edu
Enhancement of Gene Penetration and Cellular Uptake
A primary obstacle in drug and gene delivery is overcoming biological barriers, such as the cell membrane and mucus layers. nih.govgoogle.com PEGylation of nanoparticles has been shown to improve their penetration through these barriers. nih.gov The hydrophilic and flexible nature of the PEG chains can reduce interactions with the extracellular matrix and mucus, facilitating deeper tissue penetration. nih.gov
The cellular uptake of nanoparticles is a complex process influenced by factors such as particle size, surface charge, and the presence of targeting ligands. mdpi.comnih.gov While PEGylation can sometimes hinder cellular uptake due to its steric shielding effect, this can be overcome by incorporating targeting moieties or by designing systems with cleavable PEG chains that are shed in the target microenvironment. frontiersin.orgnih.gov Studies have shown that tea catechins, such as EGCG, can enhance the cellular uptake of magnetic nanoparticles, an effect that is concentration-dependent and synergizes with the application of a magnetic force. psu.edu Interestingly, benzyl alcohol, while known to increase membrane fluidity, did not show a similar enhancement effect on MNP uptake, suggesting that the mechanism of enhancement by EGCG is not solely due to altered membrane fluidity. psu.edu
Improvement of Endosomal Escape Efficiency
Once inside the cell, nanoparticles are often sequestered within endosomes and subsequently degraded in lysosomes, preventing the therapeutic cargo from reaching its site of action in the cytoplasm. nih.govmdpi.com Therefore, efficient endosomal escape is critical for the success of intracellular drug and gene delivery systems. tesisenred.net
PEGylation can sometimes interfere with endosomal escape by stabilizing the nanoparticle membrane and hindering its fusion with the endosomal membrane. nih.gov To address this, researchers have developed pH-sensitive systems where the PEG chains are attached via acid-labile linkers. nih.gov In the acidic environment of the late endosome, these linkers are cleaved, shedding the PEG coat and exposing fusogenic components that can disrupt the endosomal membrane and release the cargo into the cytoplasm. nih.gov Another strategy involves the use of peptides that become active and disrupt membranes at the low pH found in endosomes. mdpi.com
Triggered Release Systems in Drug Delivery
Controlled drug delivery systems aim to release a therapeutic agent at a predetermined rate and location to maximize efficacy and minimize side effects. sciencescholar.us Triggered release systems take this a step further by releasing the drug in response to a specific internal or external stimulus. researchgate.net
Light-responsive hydrogels are one example of a triggered release system. frontiersin.org These systems can incorporate photosensitive molecules, such as o-nitrobenzyl groups, which can be cleaved upon light irradiation, leading to the degradation of the hydrogel matrix and the release of the encapsulated drug. frontiersin.org The benzyl group in this compound could potentially be modified to create such photosensitive linkers. Another approach involves the use of photothermal agents within the delivery system. frontiersin.org When irradiated with light, these agents generate heat, which can trigger a phase transition in a thermo-responsive polymer, causing the release of the drug. frontiersin.org While the initial burst release of a drug can sometimes be undesirable, in certain contexts, it can be harnessed for pulsatile delivery triggered by rapid environmental changes. researchgate.net
Design of pH-Sensitive Linkers
The design of pH-sensitive drug delivery systems is a critical strategy for achieving targeted release in the acidic microenvironments characteristic of tumors and intracellular compartments like endosomes and lysosomes (pH 4.5-6.5). nofeurope.comfrontiersin.orgresearchgate.net These systems employ acid-labile linkers that remain stable in the bloodstream (pH ~7.4) but are cleaved upon exposure to lower pH, triggering the release of a conjugated drug. axispharm.comnih.gov
Commonly used pH-sensitive chemical bonds include hydrazones, acetals, and ketals, which hydrolyze under acidic conditions. frontiersin.orgnjbio.comaxispharm.com The incorporation of PEG chains into these linker designs is a well-established method to enhance solubility and stability. nofeurope.com While direct research explicitly detailing the use of this compound in pH-sensitive linkers is not extensively published, its structure is well-suited for such applications. The terminal primary alcohol of this compound can be chemically modified to form an acid-cleavable bond, such as an acetal (B89532) or orthoester, with a therapeutic agent. The benzyl-protected end could then be deprotected and attached to a targeting moiety or another component of the delivery system. The rate of hydrolysis of these linkers can be fine-tuned by modifying the chemical structure, for instance, by adding different substituents to an aromatic ring within the linker, allowing for controlled drug release kinetics. nofeurope.com
Table 1: Key Features of pH-Sensitive Linkers and the Potential Role of this compound
| Feature | Description | Potential Contribution of this compound |
| Trigger Mechanism | Cleavage of acid-labile bonds (e.g., acetals, hydrazones) in acidic environments (pH < 6.5). axispharm.comnih.gov | The terminal alcohol can be functionalized to create a pH-sensitive linkage to a drug. |
| Stability | Must remain stable at physiological pH (~7.4) to prevent premature drug release. njbio.com | The PEG10 chain can provide a stable, hydrophilic shield in circulation. |
| Solubility | Enhanced aqueous solubility is crucial for formulation and in vivo performance. nofeurope.com | The hydrophilic PEG10 spacer significantly improves the water solubility of the overall conjugate. broadpharm.com |
| Modularity | Ability to connect a targeting ligand to a therapeutic payload. | As a bifunctional linker, it can bridge two different molecular components after appropriate chemical modification. creative-biolabs.com |
Disulfide Bond-Based Releasable Linkers
Linkers incorporating a disulfide bond (S-S) represent another major class of chemically cleavable systems designed for intracellular drug delivery. broadpharm.com This strategy leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm. Disulfide bonds are relatively stable in the bloodstream, but are readily cleaved in the reducing environment inside a cell, which has a much higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide. axispharm.comaxispharm.compharmiweb.com This selective cleavage ensures that the drug is released primarily after the delivery system has been internalized by the target cell. creative-biolabs.combroadpharm.com
Disulfide linkers are frequently used in antibody-drug conjugates (ADCs) to connect potent cytotoxic agents to monoclonal antibodies. broadpharm.com The reactivity and cleavage rate of the disulfide bond can be modulated by adjusting the steric hindrance around it, for example, through the introduction of methyl groups on adjacent carbons. pharmiweb.commedchemexpress.com
This compound can be envisioned as a component in the synthesis of such linkers. Its primary alcohol can be functionalized with a thiol group, which can then be used to form a disulfide bond with a thiol-containing drug molecule. Alternatively, the alcohol could be used as an attachment point for a larger construct, while the benzyl-protected end is modified to participate in the disulfide linkage. The PEG10 spacer would confer favorable properties to the conjugate, such as increased hydrophilicity and reduced non-specific interactions.
Table 2: Principles of Disulfide Linkers and Potential Utility of this compound
| Principle | Mechanism | Potential Role of this compound |
| Cleavage Trigger | Reduction of the disulfide bond by high intracellular glutathione (GSH) concentrations. axispharm.compharmiweb.com | The molecule can be functionalized to include a thiol group for disulfide bond formation. |
| Selective Release | Exploits the ~1000-fold higher GSH concentration in the cytoplasm compared to blood plasma. creative-biolabs.com | Can serve as the hydrophilic PEG spacer connecting the disulfide bond to the antibody or drug. |
| Modulated Stability | Steric hindrance around the S-S bond can be adjusted to control stability and release kinetics. pharmiweb.com | Provides a flexible and hydrophilic scaffold upon which sterically hindered disulfide moieties can be built. |
| Application | Widely used for payloads like maytansinoids in antibody-drug conjugates. axispharm.compharmiweb.com | The terminal alcohol offers a versatile handle for conjugation chemistry required to build the ADC construct. broadpharm.com |
Beta-Glucuronide Linkers for Enzymatic Release
Enzyme-cleavable linkers offer a highly specific mechanism for drug release, activated by enzymes that are overexpressed in target tissues. Beta-glucuronidase (β-glucuronidase) is a lysosomal enzyme that is abundant in some tumor microenvironments, making it an excellent target for triggering drug release in cancer therapy. axispharm.compharmiweb.comnih.gov Linkers containing a β-glucuronic acid moiety are stable in circulation but are hydrolyzed by β-glucuronidase upon reaching the tumor, releasing the attached drug. nih.gov This approach has been noted for its high plasma stability and the hydrophilic nature of the glucuronide moiety, which helps prevent aggregation, especially with hydrophobic drugs. pharmiweb.comnih.gov
Recent research has expanded this concept to other glycosidases, such as β-galactosidase, which is also overexpressed in some tumors and is primarily confined to the lysosome. axispharm.com Notably, studies have reported the successful development of a β-galactosidase-cleavable linker for an ADC that incorporates a PEG10 spacer . creative-biolabs.compharmiweb.comnih.govsemanticscholar.org The inclusion of the PEG10 spacer, which can be derived from this compound, is crucial for imparting hydrophilicity to the linker-drug precursor. axispharm.com In these constructs, the glycoside (glucuronide or galactoside) is attached to a self-immolative spacer, which in turn is connected to the drug. Cleavage by the enzyme initiates a cascade that results in the release of the active payload. The primary alcohol of this compound provides a convenient point for attaching the glycoside-spacer unit, while the benzyl end can be used for conjugation to other parts of the system.
Table 3: Research Findings on Glycosidase-Cleavable Linkers with PEG10 Spacers
| Linker Type | Key Enzyme | Research Finding | Role of PEG10 Spacer |
| β-Glucuronidase | β-Glucuronidase | A pioneering linker for ADCs, noted for high plasma stability and efficacy. axispharm.compharmiweb.comnih.gov | The hydrophilicity of PEG linkers, in general, facilitates the preparation of ADCs with high drug-to-antibody ratios. nih.govnih.gov |
| β-Galactosidase | β-Galactosidase | A novel ADC linker was developed incorporating a PEG10 spacer . creative-biolabs.comaxispharm.compharmiweb.com | Confers hydrophilicity to the chemical precursor and improves overall properties of the conjugate. axispharm.com |
Dendrimeric Architectures for Multi-Drug Loading and Sequential Release
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture, making them exceptional candidates for advanced drug delivery. ajprd.comiapchem.org Their layered structure and high density of surface functional groups allow for the precise attachment of multiple drug molecules, targeting ligands, and solubility-enhancing moieties like PEG. nih.govcore.ac.uk PEGylation of dendrimers is a common and effective strategy to reduce toxicity, prevent immunogenicity, and improve pharmacokinetic profiles. ajprd.comcore.ac.uk
The unique structure of dendrimers can be exploited to create "Janus" or asymmetric architectures capable of carrying different types of drugs simultaneously for combination therapy. acs.orgacs.org A key study demonstrated this concept using PEG-based Janus dendrimers loaded with two different model drugs, one of which was benzyl alcohol . acs.orgacs.org The drugs were attached via different cleavable linkers (carbonate and ester), which allowed for their sequential release at different rates. acs.org This ability to control the loading ratio and release kinetics of multiple drugs from a single nanocarrier is a significant advantage for optimizing synergistic therapeutic effects. acs.orgacs.org
This compound is an ideal candidate for constructing such dendrimeric systems. It can be used as a PEGylating agent to modify the surface of a pre-formed dendrimer, or it can be used as a building block for the dendritic arms themselves. For instance, the alcohol function can be used as the attachment point within the dendrimer structure, while the benzyl group at the periphery can be deprotected and conjugated to a drug molecule. By using different linker chemistries to attach various drugs, a multi-drug loaded dendrimer with programmed sequential release can be achieved.
Table 4: Research on PEG-Based Dendrimers for Drug Delivery
| Dendrimer System | Key Features | Research Findings | Relevance of this compound |
| Janus PEG-Based Dendrimers | Asymmetric structure; loaded with two model drugs (Benzyl Alcohol and 3-phenylpropionic acid). acs.orgacs.org | Achieved controlled, sequential release of the two drugs in plasma. Release rates were dictated by the different linker chemistries (carbonate vs. ester). acs.org | Demonstrates the use of benzyl alcohol (a core component of the title compound) as a payload in a PEG-dendrimer system designed for sequential release. |
| PEGylated PAMAM Dendrimers | Poly(amidoamine) (PAMAM) dendrimers with surface-grafted PEG chains. core.ac.uk | PEGylation reduced hemolytic toxicity and enabled prolonged, controlled release of an encapsulated anti-HIV drug. core.ac.uk | This compound could be used as the PEGylating agent to impart these beneficial properties. |
Investigation of Benzyl Peg10 Alcohol in Nanoparticle Functionalization and Surface Engineering
Methodologies for Surface Functionalization of Nanoparticles with Benzyl-PEG Moieties
The attachment of Benzyl-PEG10-alcohol to nanoparticle surfaces can be accomplished through two primary strategies: covalent conjugation, which forms a stable, permanent bond, and physical adsorption or self-assembly, which relies on non-covalent interactions.
Covalent conjugation provides a robust and stable method for permanently anchoring this compound moieties to a nanoparticle surface. This approach is generally preferred when long-term stability in biological or harsh chemical environments is required. scholaris.ca The specific chemistry employed depends on the functional groups present on the nanoparticle surface and the terminal alcohol group of the PEG chain.
Common covalent conjugation strategies include:
Carbodiimide (B86325) Chemistry: If the nanoparticle surface possesses carboxylic acid groups (-COOH), the terminal hydroxyl group (-OH) of this compound can be coupled using carbodiimide crosslinkers like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govutoronto.ca This reaction typically involves an activator, such as N-hydroxysuccinimide (NHS), to form a more stable intermediate that then reacts with the alcohol to form an ester linkage.
Isocyanate Chemistry: The terminal alcohol of this compound can be reacted with isocyanate groups (-NCO) on a functionalized nanoparticle surface to form a stable urethane (B1682113) linkage. This is a highly efficient reaction that does not require a catalyst.
Epoxide Ring-Opening: Nanoparticles with surface epoxide groups can be functionalized through ring-opening reactions. The hydroxyl group of this compound can act as a nucleophile, attacking the epoxide ring to form a stable ether bond. This reaction is often catalyzed by an acid or base.
"Click" Chemistry: For a highly efficient and specific conjugation, the terminal alcohol of this compound can be first modified to introduce an azide (B81097) or alkyne group. The nanoparticle surface is correspondingly functionalized with the complementary group (alkyne or azide, respectively). The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction forms a stable triazole linkage, connecting the PEG chain to the nanoparticle. scholaris.cagoogle.com
The benzyl (B1604629) group in this compound typically remains as a terminal hydrophobic cap on the PEG chain. However, in some synthetic schemes, a benzyl group may be used as a protecting group for other functionalities and subsequently removed via hydrogenolysis to reveal a different terminal group. beilstein-journals.orgrsc.org
Non-covalent strategies leverage the amphiphilic nature of this compound to functionalize nanoparticle surfaces through physical adsorption or self-assembly. nih.gov These methods are often simpler and avoid the potentially harsh chemical conditions of covalent reactions.
Hydrophobic Interactions: For nanoparticles with a hydrophobic core, such as those made from polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(γ-benzyl-L-glutamate) (PBLG), the hydrophobic benzyl group of the PEG molecule can adsorb onto the surface. nih.govresearchgate.net This process is driven by the tendency of hydrophobic moieties to minimize their contact with the surrounding aqueous environment. nih.gov The hydrophilic PEG chains then extend into the aqueous phase, forming a protective corona. scholaris.ca
Self-Assembly during Nanoparticle Formation: this compound can be incorporated during the nanoparticle synthesis process itself. In methods like nanoprecipitation or emulsion evaporation, the amphiphilic PEG molecules self-assemble at the interface between the organic and aqueous phases. nih.govnih.gov For instance, a polymer and the this compound are dissolved in a water-miscible organic solvent, and this solution is then added to water. The rapid change in solvent polarity causes the hydrophobic components to precipitate and aggregate into a nanoparticle core, while the hydrophilic PEG chains stabilize the particle surface and prevent further aggregation. mdpi.com
Dual Solvent Exchange: This method involves a gradual change in the solvent environment to induce the assembly of amphiphilic molecules onto the nanoparticle surface. nih.gov Nanoparticles with hydrophobic surface ligands are initially dispersed in a nonpolar solvent along with this compound. A second, miscible solvent in which the benzyl group is less soluble is slowly introduced, promoting the adsorption of the benzyl moiety onto the nanoparticle surface to form a stable, PEGylated coating. nih.gov
These self-assembly strategies are highly dependent on the interplay of forces between the nanoparticle, the solvent, and the amphiphilic this compound. nih.govnih.gov
Characterization of Benzyl-PEGylated Nanoparticle Surfaces
Following surface functionalization, it is essential to confirm the successful attachment of the Benzyl-PEG moieties and to quantify their presence on the nanoparticle surface. A combination of analytical techniques is typically employed to obtain a comprehensive characterization.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.govfinechem-mirea.ru This makes it an ideal tool for analyzing the surface of functionalized nanoparticles. researchgate.netscholaris.ca
When a Benzyl-PEGylated nanoparticle is analyzed, the XPS survey spectrum will show peaks corresponding to the elements of the nanoparticle core (e.g., Au, Fe, Si) as well as carbon (C 1s) and oxygen (O 1s) from the this compound layer. researchgate.net High-resolution scans of the C 1s region are particularly informative. The spectrum can be deconvoluted into multiple peaks representing different chemical environments of the carbon atoms:
A peak for the C-C/C-H bonds of the benzyl aromatic ring and the ethylene (B1197577) backbone.
A prominent peak at a higher binding energy for the C-O ether bonds of the PEG chain.
A potential C=O peak if any oxidation has occurred or if ester linkages were used for conjugation.
The presence and relative intensity of the C-O peak are strong evidence of successful PEGylation. researchgate.net Furthermore, XPS can be used to estimate the surface density of the grafted PEG chains by comparing the relative atomic concentrations of an element from the nanoparticle core with the carbon or oxygen signal from the polymer layer. finechem-mirea.ru
Table 1: Representative XPS Data for Benzyl-PEGylated Gold Nanoparticles (AuNPs)
| Sample | Element | Atomic Concentration (%) | C 1s High-Resolution Peak Assignment (Binding Energy, eV) |
| Unfunctionalized AuNP | Au 4f | 85.2 | C-C/C-H (Adventitious Carbon): 284.8 |
| C 1s | 10.5 | ||
| O 1s | 4.3 | ||
| Benzyl-PEG10-AuNP | Au 4f | 35.6 | C-C/C-H (Benzyl/PEG backbone): 285.0 |
| C 1s | 48.9 | C-O (PEG ether): 286.5 | |
| O 1s | 15.5 |
This is a hypothetical data table created for illustrative purposes.
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. mdpi.com It is a powerful tool for confirming the presence of the this compound on the nanoparticle surface. mdpi.comresearchgate.net
The FTIR spectrum of the functionalized nanoparticles will exhibit characteristic peaks from both the nanoparticle core material and the attached polymer. The successful grafting of this compound is confirmed by the appearance of new absorption bands that are absent in the spectrum of the unfunctionalized nanoparticles.
Key vibrational bands include:
C-O-C Stretching: A strong, characteristic absorption band for the ether linkages of the PEG backbone, typically found around 1100 cm⁻¹. researchgate.net
C-H Stretching: Bands for the aliphatic C-H stretching in the PEG chain (around 2880 cm⁻¹) and the aromatic C-H stretching of the benzyl group (above 3000 cm⁻¹). researchgate.netresearchgate.net
Aromatic C=C Stretching: Peaks corresponding to the carbon-carbon double bonds within the benzyl aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region. researchgate.net
By comparing the spectra of the starting materials (unfunctionalized nanoparticles and free this compound) with the final product, FTIR provides qualitative confirmation of the successful surface modification. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Benzyl-PEGylated Nanoparticles
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Present In |
| PEG Chain | C-O-C Stretch | ~1100 | This compound, Functionalized NP |
| C-H Stretch (aliphatic) | ~2880 | This compound, Functionalized NP | |
| O-H Stretch (terminal alcohol) | ~3400 (broad) | This compound | |
| Benzyl Group | C-H Stretch (aromatic) | 3000-3100 | This compound, Functionalized NP |
| C=C Stretch (aromatic ring) | 1450-1600 | This compound, Functionalized NP | |
| Nanoparticle Core (e.g., Fe₃O₄) | Fe-O Stretch | ~540-580 | Unfunctionalized NP, Functionalized NP |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com This technique is particularly useful for quantifying the amount of organic polymer coated onto an inorganic nanoparticle core. mdpi.com
In a typical TGA experiment, the sample is heated to a high temperature (e.g., 700-800 °C). The organic components, such as the this compound, will decompose and volatilize within a specific temperature range, resulting in a measurable weight loss. The inorganic nanoparticle core, being thermally stable, will show minimal or no weight loss in this range. rsc.org
Table 3: Example TGA Data for Quantifying this compound on Silica (B1680970) Nanoparticles (SiO₂-NPs)
| Sample | Initial Mass (mg) | Final Mass at 700 °C (mg) | Weight Loss (%) | Calculated Polymer Content (wt%) |
| Unfunctionalized SiO₂-NP | 5.12 | 5.08 | 0.78 | 0.78 |
| Benzyl-PEG10-SiO₂-NP (Batch 1) | 4.98 | 4.35 | 12.65 | 11.87 |
| Benzyl-PEG10-SiO₂-NP (Batch 2) | 5.05 | 4.41 | 12.67 | 11.89 |
Note: The calculated polymer content subtracts the initial weight loss of the bare nanoparticles, which is often due to adsorbed water or residual synthesis materials.
Transmission Electron Microscopy (TEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) is an indispensable tool for the morphological characterization of nanoparticles functionalized with benzyl-PEG derivatives. TEM provides high-resolution, two-dimensional images that reveal the size, shape, and surface morphology of these nanoparticles. For instance, studies on nanoparticles formulated with poly(γ-benzyl-L-glutamate) (PBLG) and subsequently PEGylated show the formation of ellipsoidal nanoparticles. nih.gov In one such study, both PEGylated and non-PEGylated nanoparticles were visualized, with TEM photographs confirming their respective sizes of approximately 50 nm and 80 nm. nih.gov
Similarly, TEM has been employed to confirm the shape and size of engineered PEG-poly(ε-caprolactone) (PEG-PCL) nanoparticles, which were found to be spherical with a narrow size distribution. beilstein-journals.org In the context of nanoparticles with a benzyl-containing core, such as those made from poly(benzyl methacrylate) (PBzMA), TEM analysis has been crucial in confirming the formation of well-defined spherical nano-objects. researchgate.net These analyses sometimes reveal other structures, like worms, which may form due to the coalescence of spherical particles during the sample preparation process for TEM. researchgate.net Cryo-TEM, a variation of the technique where samples are flash-frozen, can provide images of the nanoparticles in a state closer to their native, hydrated form, as seen in the analysis of PEG-poly(D,L-lactide) (PEG-PDLLA) polymersomes. acs.org
The data from TEM imaging is often used to create size distribution histograms, providing a quantitative measure of the nanoparticle population's homogeneity. acs.org For example, the mean diameter of lyophilized nanoparticles can be calculated from TEM micrographs, offering a direct comparison to data obtained from other sizing techniques.
Nanoparticle Tracking Analysis (NTA) for Size and Colloidal Stability Assessment
Nanoparticle Tracking Analysis (NTA) is a powerful technique for sizing and quantifying nanoparticles in a liquid suspension. kbibiopharma.com It operates by visualizing the light scattered from individual nanoparticles undergoing Brownian motion and then calculates their hydrodynamic diameter using the Stokes-Einstein equation. braveanalytics.eu This method is particularly advantageous for analyzing polydisperse samples, as it provides a number-based particle size distribution rather than an intensity-weighted average, which can be skewed by larger particles or aggregates. azonano.com
NTA is frequently used to assess the colloidal stability of PEGylated nanoparticles. By measuring the particle size distribution and concentration over time, NTA can monitor for aggregation. braveanalytics.eu For example, a study on gold nanoparticles demonstrated a measurable change in particle size distribution in the presence of a biological medium like human plasma, indicating the formation of a protein layer, which was quantifiable using NTA. malvernpanalytical.com The technique can confirm that an increase in size is due to surface coating rather than aggregation, by observing that the particles remain monodispersed. malvernpanalytical.com
The concentration of nanoparticles, which can be determined by NTA, is another critical parameter for stability studies. braveanalytics.eu For robust and repeatable results, samples are typically diluted to an optimal concentration range, often between 10⁶ and 10⁹ particles/mL. kbibiopharma.comazonano.com NTA has been successfully applied to characterize various types of nanoparticles, including metallic nanoparticles, and is also used in stability studies to track changes in particle concentration over time. braveanalytics.eu
Influence of PEG Length and Surface Density on Nanoparticle Performance
The performance of nanoparticles functionalized with benzyl-PEG derivatives is critically dependent on the length of the polyethylene (B3416737) glycol (PEG) chain and its density on the nanoparticle surface. These parameters significantly influence protein adsorption, cellular uptake, and in vivo circulation time.
Impact on Protein Adsorption
Upon introduction into a biological environment, nanoparticles are rapidly coated with proteins, forming a "protein corona" that dictates their biological fate. nih.gov The length and density of the PEG chains on the nanoparticle surface play a crucial role in mitigating this protein adsorption. A dense layer of PEG creates a hydrophilic shield that sterically hinders the approach and binding of proteins. nih.gov
Studies on PEG-coated poly(lactic acid) (PLA) nanospheres have shown that protein adsorption is strongly dependent on both the molecular weight (i.e., chain length) and the surface density of the PEG. nih.gov A maximal reduction in protein adsorption was observed for a PEG molecular weight of 5000 g/mole . nih.gov Furthermore, a PEG content between 2 and 5 wt% was identified as the optimal threshold for resisting protein binding; increasing the PEG content beyond 5 wt% did not lead to a further significant reduction in protein adsorption. nih.gov Research on poly(DL-lactide-co-glycolide) (PLGA) and PLGA-PEG nanoparticles also revealed that PEGylation leads to a significantly reduced amount of bound proteins. nih.govresearchgate.net The size of the nanoparticles within the 100 to 200 nm range, however, did not show a significant influence on protein adsorption. nih.govresearchgate.net
The composition of the protein corona is also affected by PEGylation. For PEG-coated nanoparticles, there is a notable depletion of proteins involved in the immune response, which suggests a longer circulation time in the body. nih.gov While PEGylation does not completely inhibit protein adsorption, it significantly alters the quantity and composition of the adsorbed proteins. mdpi.com
Table 1: Influence of PEG Characteristics on Protein Adsorption
| Nanoparticle Core | PEG Molecular Weight (g/mole) | PEG Content (wt%) | Key Finding on Protein Adsorption | Reference(s) |
|---|---|---|---|---|
| Poly(lactic acid) (PLA) | 2000 - 20000 | 0.5 - 20 | Optimal reduction at 5000 g/mole PEG; threshold for optimal resistance at 2-5 wt% PEG. | nih.gov |
| Poly(DL-lactide-co-glycolide) (PLGA) | Not Specified | Not Specified | PEGylation significantly reduced the amount of bound proteins. | nih.govresearchgate.net |
| Gold (Au) | Not Specified | Not Specified | Larger nanoparticles adsorb more protein than smaller ones. | mdpi.comrsc.org |
| Poly(ε-caprolactone) (PCL) | Not Specified | High Density | High surface PEG density makes nanoparticles resistant to serum protein absorption. | ustc.edu.cn |
Effects on Cellular Internalization and Macrophage Uptake
The "stealth" properties conferred by PEGylation are particularly important for avoiding uptake by the mononuclear phagocyte system (MPS), which includes macrophages. ustc.edu.cn A dense PEG coating shields the nanoparticles from recognition and subsequent phagocytosis. nih.govnih.gov
Research on poly(benzyl malate)-based nanoparticles demonstrated that a high density of PEG on the surface significantly inhibits uptake by macrophages. biorxiv.org Interestingly, a lower PEG density was sufficient to reduce internalization in hepatic cells, indicating cell-type specific effects. biorxiv.org Studies using gold-coated Janus particles, where only half the particle is coated with PEG, showed that this partial coating can be as effective as a full coating in reducing macrophage uptake of opsonized particles. nih.gov
The density of PEG chains on the nanoparticle surface has a direct impact on macrophage association. nih.gov In a study with hydrogel nanoparticles, both "mushroom" and "brush" conformations of PEG (corresponding to lower and higher densities, respectively) significantly reduced association with macrophages compared to non-PEGylated particles. nih.gov Similarly, for nanoparticles made from poly(ε-caprolactone), a high surface PEG density led to reduced uptake by macrophages. ustc.edu.cn The PEG surface density threshold for avoiding uptake by polymorphonuclear (PMN) cells was found to be between 2 and 5 wt% for PLA nanoparticles, which correlated well with the threshold for optimal protein resistance. nih.gov
Table 2: Effect of PEGylation on Macrophage Uptake
| Nanoparticle System | PEG Density/Conformation | Effect on Macrophage Uptake | Reference(s) |
|---|---|---|---|
| Poly(benzyl malate)-based | High density | Significantly inhibited uptake. | biorxiv.org |
| Gold Janus Particles | Half-coated | As effective as full coating in reducing uptake. | nih.gov |
| Hydrogel Nanoparticles | Mushroom and Brush conformations | 4-14 times less association with macrophages compared to non-PEGylated particles. | nih.gov |
| Poly(ε-caprolactone) (PCL) | High density | Reduced uptake by macrophages. | ustc.edu.cn |
| Poly(lactic acid) (PLA) | 2-5 wt% content | Optimal for avoiding uptake by PMN cells. | nih.gov |
| Gold Nanoparticles | PEG 5kDa | Highest reduction in macrophage uptake compared to shorter PEG chains. | mdpi.com |
Correlation with In Vivo Circulation Half-Life
A primary goal of PEGylation is to prolong the in vivo circulation half-life of nanoparticles, which is crucial for enabling them to reach their target tissues. beilstein-journals.orgresearchgate.net By reducing protein adsorption and macrophage uptake, PEG chains allow nanoparticles to remain in the bloodstream for longer periods. nih.gov
Studies have consistently shown that PEGylated nanoparticles exhibit extended circulation times compared to their non-PEGylated counterparts. For example, PEGylation of poly(γ-benzyl-L-glutamate) nanoparticles was found to be highly effective in avoiding capture by the mononuclear phagocyte system in rats, thereby prolonging their circulation. nih.gov Similarly, dual-PEGylated porous silicon nanoparticles showed a significantly improved residence time in the blood compared to non-PEGylated particles. mdpi.com
The density of the PEG layer is a critical factor. An increase in PEG density on hydrogel nanoparticles led to a longer circulation half-life and a shift in organ accumulation from the liver to the spleen. nih.gov This "stealth" effect is essential for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. mdpi.com The molecular weight of the PEG chain also plays a role; a 40-kDa mono-PEGylated conjugate showed a 23-fold increase in circulation half-life, compensating for a slight decrease in affinity for its target. beilstein-journals.org However, there is a size consideration, as nanoparticles larger than 100 nm can be rapidly cleared by the liver and spleen, which can limit the benefits of PEGylation if the final hydrodynamic diameter is too large. mdpi.com
Stability of Benzyl-PEGylated Nanoparticles in Biological Media
The stability of nanoparticles in complex biological media, such as blood serum or cell culture medium, is paramount for their successful application. The functionalization with benzyl-PEG derivatives is designed to enhance this stability. The PEG layer provides steric hindrance, which prevents the nanoparticles from aggregating due to interactions with salts and proteins present in these media. mdpi.comnih.gov
Research has shown that nanoparticles coated with a dense and stable PEG layer exhibit excellent long-term colloidal stability in various biological media. nih.gov For example, PEGylated iron oxide nanoparticles have been shown to be stable in physiological environments like PBS with fetal bovine serum (FBS). nih.gov Similarly, bisphosphonate-anchored PEGylated iron oxide nanoparticles showed no change in their hydrodynamic diameter after 48 hours of incubation in 10% human serum. nih.gov
The density of the PEG chains is a key determinant of stability. High-density PEG micelles have been shown to resist dissociation in media containing serum proteins, with almost no dissociation observed after 72 hours. researchgate.netacs.org In contrast, low-density PEG micelles began to dissociate almost immediately upon incubation. acs.org This highlights the importance of achieving a high PEG grafting density to ensure the kinetic stability of the nanoparticles in a biological milieu. acs.org While PEGylation significantly enhances stability, it may not completely prevent the adsorption of serum proteins, which can still occur to some extent. nih.gov Nevertheless, the steric stabilization provided by the PEG layer is a highly effective method for improving the colloidal stability of nanoparticles in biologically relevant fluids. nih.gov
Mechanistic Insights and Advanced Research Studies Involving Benzyl Peg10 Alcohol
Hydrophobic Interactions in Benzyl (B1604629) Alcohol-Induced Phenomena
Benzyl alcohol, a component of Benzyl-PEG10-alcohol, is known to influence the stability of proteins, often through hydrophobic interactions. Research on model proteins has shown that benzyl alcohol can induce aggregation by binding to partially unfolded protein species. researchgate.netnih.gov This interaction is primarily driven by hydrophobic forces and can lead to a decrease in the conformational stability of the protein. researchgate.netnih.gov
Isothermal titration calorimetry has documented that the interaction between benzyl alcohol and proteins like recombinant human interleukin-1 receptor antagonist (rhIL-1ra) is hydrophobically driven. nih.gov The extent of these hydrophobic interactions can be temperature-dependent, increasing as the temperature rises. researchgate.net This suggests that at elevated temperatures, the hydrophobic benzyl group can more readily interact with exposed hydrophobic patches on protein surfaces, which can occur as the protein structure becomes more flexible. researchgate.net
The benzyl moiety within a larger construct like this compound is anticipated to retain its capacity for such hydrophobic interactions. This property can be advantageous in specific applications, such as in the design of PROTAC (Proteolysis Targeting Chimeras) linkers, where the benzyl group can enhance interactions with protein surfaces. However, it also underscores the importance of understanding how this hydrophobicity might influence the stability and aggregation propensity of the bioconjugate. researchgate.netnih.gov
Table 1: Influence of Benzyl Alcohol on Protein Stability
| Protein Studied | Effect of Benzyl Alcohol | Primary Driving Force | Key Findings | Reference |
|---|---|---|---|---|
| rhIL-1ra | Accelerates aggregation | Hydrophobic interactions | Causes minor perturbation of tertiary structure without altering secondary structure. nih.gov | nih.gov |
| Cytochrome c | Induces aggregation | Hydrophobic interactions | Does not perturb the overall native conformation but decreases the temperature at which aggregation occurs. researchgate.net | researchgate.net |
| Interferon alpha-2a | Induces aggregation | Hydrophobic interactions | Aggregation propensity is concentration-dependent. cuanschutz.edu | cuanschutz.edu |
Spectroscopic Probes for Conformational Changes in Bioconjugates
Spectroscopic techniques are invaluable for elucidating the structural consequences of PEGylation. Techniques such as circular dichroism (CD), UV absorption, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess whether the addition of a PEG chain, such as in this compound, alters the protein's structure. creativepegworks.com
Circular Dichroism (CD) for Protein Secondary Structure Analysis
Circular dichroism (CD) is a powerful tool for monitoring changes in the secondary structure of proteins upon modification. nih.gov Far-UV CD (178-260 nm) is sensitive to the protein's backbone conformation, providing information on alpha-helices, beta-sheets, and random coils. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Benzyl-PEGylated Systems
Computational approaches, particularly molecular dynamics (MD) simulations, offer a molecular-level view of the structure, dynamics, and interactions of PEGylated systems. mdpi.comnih.gov These methods can complement experimental data by providing detailed insights that are often difficult to obtain through experiments alone.
All-atom and coarse-grained models have been developed to simulate PEG chains and their conjugates, helping to understand their conformation and interactions with other molecules and biological interfaces like lipid bilayers. mdpi.com For this compound, MD simulations could be used to model its interaction with protein targets or its behavior in different solvent environments.
Predicting the Impact of PEGylation Site on Conformational Stability
A critical aspect of designing PEGylated biotherapeutics is selecting the optimal site for PEG attachment. nih.gov The location of PEGylation can significantly impact the conformational stability of the protein. nih.gov Computational methods are being developed to predict which sites on a protein are most likely to be stabilized by PEGylation. nih.gov
Research using the WW domain of the human protein Pin 1 as a model system has shown that PEG-based stabilization is linked to enhanced resistance to proteolysis and is entropic in nature. nih.gov It is hypothesized that the PEG oligomer disrupts the hydrogen-bonded water network surrounding the protein. nih.gov By applying such predictive methods to a target protein for conjugation with this compound, it would be possible to identify sites where the modification is likely to enhance stability, thereby optimizing the properties of the final bioconjugate. nih.gov
Table 2: Computational Approaches in PEGylation Research
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying the stability of coiled coils. | Provides information on the structural stability of PEGylated peptides. | mdpi.com |
| All-atom and Coarse-grained Models | Predicting conformation and hydrodynamics of PEG. | Allows for simulation of large-scale systems and interactions with lipid bilayers. | mdpi.com |
| Structure-based Prediction Methods | Identifying optimal PEGylation sites. | Predicts sites likely to experience PEG-based stabilization. | nih.gov |
Investigation of PEG Chain Conformation and its Influence on Biological Interactions
The PEG10 chain in this compound provides significant flexibility. MD simulations have revealed that the ethylene (B1197577) oxide units of a PEG10 linker can adopt helical conformations, creating a "molecular spring" that can accommodate structural fluctuations, for example, within a PROTAC ternary complex. This flexibility is vital for interacting with structurally diverse protein targets.
The conformation of the PEG chain can be influenced by its environment and can transition between "mushroom" and "brush" regimes on a nanoparticle surface, which in turn affects protein adsorption and phagocytic uptake. nih.gov While this compound is a discrete molecule, the principles of PEG chain conformation and its influence on interactions with proteins and other biomolecules remain highly relevant. The hydrophilic nature of the PEG chain generally reduces non-specific protein adsorption, a key factor in the biocompatibility of PEGylated therapeutics. nih.gov
Future Research Directions and Translational Perspectives for Benzyl Peg10 Alcohol
Development of Novel Benzyl-PEG10-alcohol Derivatives with Tunable Reactivity
The development of novel derivatives of this compound with tunable reactivity is a burgeoning area of research. The aim is to create molecules with tailored properties for specific applications. This can be achieved by modifying the terminal functional groups to control their reactivity. For instance, the primary alcohol can be converted to other functional groups like amines, azides, thiols, or maleimides, allowing for a variety of conjugation chemistries. researchgate.net
Furthermore, the introduction of pH-sensitive or enzyme-cleavable linkages within the PEG chain or at its termini can create "smart" derivatives that release their payload in response to specific biological cues. google.com Research into personal care compositions has explored pH tuneable gellants with aminofunctional end-groups and a backbone moiety, which could be a potential avenue for developing stimuli-responsive Benzyl-PEG derivatives. google.com
Integration into Multi-Functional Biomaterials and Advanced Therapeutics
This compound and its derivatives are being integrated into a wide array of multi-functional biomaterials and advanced therapeutics. Their ability to link different molecules makes them ideal for constructing complex systems for drug delivery and tissue engineering.
In the realm of advanced therapeutics, this compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). ambeed.com PROTACs are novel molecules designed to selectively degrade target proteins by hijacking the ubiquitin-proteasome system. The this compound linker connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The PEG10 chain in these linkers enhances aqueous solubility and can improve degradation efficiency.
PEGylated biomaterials, including those that could be synthesized using this compound derivatives, are extensively used in tissue engineering. researchgate.net PEG-based hydrogels can be designed to have good biocompatibility and tunable mechanical properties, making them suitable for applications like cell encapsulation. researchgate.net The functional groups on the PEG derivatives allow for cross-linking to form hydrogels and for the attachment of bioactive molecules to promote tissue regeneration. researchgate.net For example, methacrylic acid-based biomaterials have been shown to promote peripheral nerve growth. biorxiv.org
Exploration of this compound in Targeted Gene Editing and Sensing Technologies
The application of this compound and its derivatives is expanding into the cutting-edge fields of targeted gene editing and sensing technologies.
In gene editing, particularly with CRISPR-Cas9 technology, precise delivery of the editing machinery is crucial. nih.govtargetals.org Nanoparticles functionalized with PEG are being explored as delivery vehicles for these components. google.com The PEGylation of nanoparticles can help to overcome biological barriers and improve circulation time. nih.gov While direct use of this compound in this context is not extensively documented, its derivatives could be used to attach targeting ligands or other functional molecules to these nanoparticles, enhancing their specificity and efficacy. google.comnih.gov For instance, a novel Cas9 fusion protein has been developed to promote targeted genome editing with reduced mutational burden in primary human cells, highlighting the continuous innovation in this area. nih.gov
In the field of sensing technologies, PEGylated surfaces are often used to reduce non-specific binding of biomolecules, thereby improving the signal-to-noise ratio of biosensors. This compound derivatives could be used to create these anti-fouling surfaces. Furthermore, the development of touch-free alcohol sensors using non-dispersive infrared (NDIR) technology showcases the advancements in alcohol detection, a field where functionalized molecules could play a role in surface chemistry or calibration standards. senseair.com
Standardization of Characterization Methodologies for Benzyl-PEGylated Constructs
As the complexity of Benzyl-PEGylated constructs increases, the need for standardized characterization methodologies becomes paramount to ensure quality, reproducibility, and safety. nih.gov
A comprehensive characterization of these constructs involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and connectivity of the PEG chain and the benzyl (B1604629) group. High-Resolution Mass Spectrometry (HRMS) is used to verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the compound.
For PEGylated nanoparticles, characterization extends to their physicochemical properties, including size and size distribution, surface charge (zeta potential), and morphology. researchgate.net Techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are commonly used for this purpose. researchgate.net
The development of standardized protocols for these analytical methods is crucial for comparing results across different studies and for regulatory approval of therapeutic products containing these constructs. nih.govuni-mainz.de This includes defining the parameters for each technique and establishing acceptable criteria for purity, polydispersity, and other quality attributes.
Addressing Challenges in Scalable Synthesis and Large-Scale Application
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents several challenges.
One of the primary challenges is the synthesis of monodisperse PEGs, where every molecule has the exact same chain length. core.ac.uk Traditional polymerization methods often result in a distribution of chain lengths (polydispersity), which can affect the performance and regulatory approval of the final product. Stepwise solid-phase synthesis has been explored as a method to produce monodisperse PEGs, avoiding the need for extensive chromatographic purification. core.ac.uknih.gov
Ensuring high purity at a large scale is another significant hurdle. jenkemusa.com The purification of PEG derivatives can be complex and costly. sci-hub.se Developing efficient and scalable purification methods, such as recrystallization or tangential flow filtration, is essential for commercial viability.
Q & A
Q. What are the optimal synthetic routes for Benzyl-PEG10-alcohol, and how can purity be ensured?
Q. How do experimental conditions affect this compound’s stability in drug delivery systems?
Stability studies require:
- pH-dependent hydrolysis : Incubate in buffers (pH 4–9) at 37°C; monitor degradation via SEC or LC-MS. Acidic conditions accelerate benzyl ether cleavage .
- Oxidative resistance : Expose to H₂O₂ or O₂; quantify peroxides using iodometric titration. Au/Pt catalysts (as in alcohol oxidation studies) may model degradation pathways .
- Contradictions in data : Conflicting thermal stability reports (e.g., TGA vs. DSC) may arise from moisture content. Always pre-dry samples under vacuum .
Q. What methodologies resolve discrepancies in this compound’s cytotoxicity data?
- Cell-line specificity : Test in HEK293 (normal) vs. HeLa (cancer) cells using MTT assays. Note: Benzyl alcohol derivatives show higher toxicity in non-cancer lines .
- PEG chain length effects : Compare IC₅₀ values of PEG₈, PEG₁₀, and PEG₁₂ analogs to isolate toxicity contributions from the benzyl group vs. PEG .
- Confounding factors : Residual catalysts (e.g., K⁺ ions) may inflate toxicity. Include dialysis steps and ICP-MS validation .
Q. How can researchers design experiments to study this compound’s role in nanoparticle functionalization?
- Surface grafting : Use EDC/NHS chemistry to conjugate -OH termini to carboxylated nanoparticles (e.g., PLGA). Confirm grafting density via XPS or ζ-potential shifts .
- In vivo tracking : Label with ⁶⁴Cu for PET imaging or Cy5.5 for fluorescence. Monitor biodistribution in murine models .
- Controlled release : Load doxorubicin into PEGylated micelles; quantify release kinetics (pH 5.0 vs. 7.4) using UV-Vis spectroscopy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
